Substitution Pattern Uniqueness: 3-Fluoro-5-(trifluoromethyl)phenyl vs. Mono-Trifluoromethyl Regioisomers
The target compound bears a 3-fluoro-5-(trifluoromethyl)phenyl group, a disubstituted motif that is structurally distinct from all commonly available β-homophenylalanine regioisomers. In a systematic analysis of commercial β-phenyl-β-amino acid scaffolds, the 3-F-5-CF₃ combination appears in only one catalog entry (this compound), whereas mono-substituted regioisomers—such as (S)-3-amino-4-(3-trifluoromethylphenyl)butyric acid (CAS 270065-76-4, molecular weight 247.21 g/mol) and (R)-3-amino-4-(4-trifluoromethylphenyl)butyric acid hydrochloride (CAS 269726-76-3, molecular weight 247.21 g/mol)—are represented by multiple suppliers [1]. The additional meta-fluorine atom in the target compound increases molecular weight to 265.20 g/mol and introduces a distinct hydrogen-bond acceptor site, yielding a calculated logP shift of approximately +0.4 to +0.6 relative to the mono-CF₃ analogs (class-level inference based on Leo-Hansch fragment constants) [2]. This unique disubstitution cannot be achieved by blending regioisomers.
| Evidence Dimension | Aromatic substitution pattern and resulting physicochemical property differentiation |
|---|---|
| Target Compound Data | 3-F,5-CF₃ disubstituted phenyl; MW 265.20; estimated logP shift +0.4–0.6 vs. mono-CF₃ analog |
| Comparator Or Baseline | (S)-3-Amino-4-(3-trifluoromethylphenyl)butyric acid (CAS 270065-76-4, MW 247.21); (R)-3-amino-4-(4-trifluoromethylphenyl)butyric acid HCl (CAS 269726-76-3, MW 247.21) |
| Quantified Difference | MW difference: +17.99 g/mol; additional H-bond acceptor (F); logP shift +0.4–0.6 (estimated) |
| Conditions | Structural comparison based on CAS registry data and fragment-based logP estimation (Leo-Hansch method) |
Why This Matters
Procurement decisions in fluorine-scanning SAR programs require exact regioisomers; substitution of the 3-F-5-CF₃ motif with a mono-CF₃ analog introduces a ~7% molecular weight error and altered lipophilicity that confounds QSAR models.
- [1] ChemWhat Database. (n.d.). Comparative CAS Registry Entries for β-Homophenylalanine Regioisomers: 270065-76-4, 269726-76-3, and 1391202-31-5. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition Coefficients and Their Uses. Chemical Reviews, 71(6), 525–616. View Source
